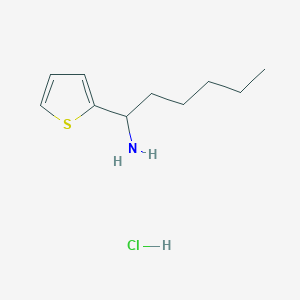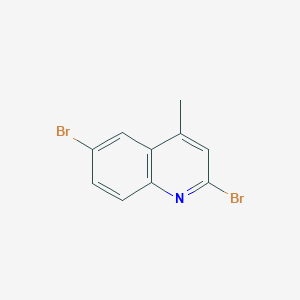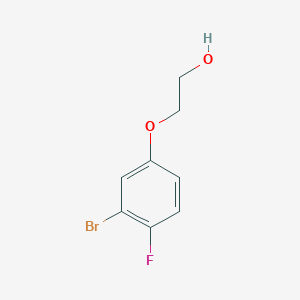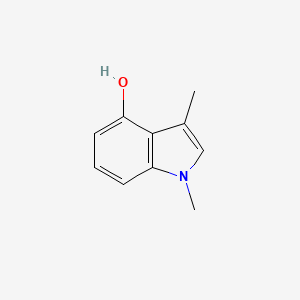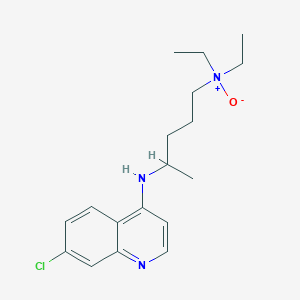
氯喹N-氧化物
描述
Chloroquine N-oxide is a major oxidative degradation product of Chloroquine . Chloroquine has been used for over seven decades to treat malaria and some autoimmune diseases, such as lupus erythematosus and rheumatoid arthritis .
Synthesis Analysis
The structure of Chloroquine N-oxide was confirmed using UV, FT-IR, (1)H NMR, (13)C NMR, 2D NMR (HSQC) and mass spectral data . An efficient and simple synthetic approach was developed for the synthesis of Chloroquine N-oxide .Molecular Structure Analysis
The structure of Chloroquine N-oxide was elucidated using UV, FT-IR, (1)H NMR, (13)C NMR, 2D NMR (HSQC) and mass spectral data . It was confirmed that the N-oxide was formed at the tertiary amine nitrogen instead of the pyridine nitrogen .Chemical Reactions Analysis
Chloroquine was subjected to oxidative stress conditions and the degradation profile was studied . The oxidative stress condition of Chloroquine furnished one major degradation product along with other minor degradation products .科学研究应用
抗病毒研究
氯喹因其在治疗SARS-CoV-2等新型病毒感染患者中的潜在益处而受到关注。它在抗病毒研究中的作用不仅限于治疗疟疾,还暗示了在病毒感染领域的更广泛应用(Touret & de Lamballerie, 2020)。
癌症治疗
研究显示氯喹在癌症治疗中的潜力。例如,氧化石墨烯-氯喹纳米共轭物已经证明通过调节自噬诱导坏死细胞死亡,在癌细胞中具有有效性,暗示了癌症治疗的一个有希望的途径(Arya et al., 2018)。
生化特性
氯喹的生化特性,包括在各种细胞类型中诱导一氧化氮合成,揭示了其在管理不同健康状况中的潜力。这包括其在神经系统疾病中的使用以及作为癌症治疗的辅助剂(Ghigo et al., 1998)。
纳米技术在药物传递中的应用
生物可降解的白蛋白结合吲哚酮-N-氧化物纳米颗粒的开发,增强了氯喹相关化合物的溶解度和功效,代表了疟疾和潜在其他疾病的药物传递系统的重大进展(Ibrahim et al., 2014)。
环境应用
氯喹N-氧化物的特性也正在环境应用中进行探索,例如开发用于去除环境中药物废物(包括氯喹代谢物)的新型吸附剂(Dada et al., 2021)。
神经和免疫研究
关于氯喹的研究还探讨了其对中枢神经系统的影响,例如其参与抗惊厥效应和在神经疾病中调节一氧化氮合成(Abkhoo, 2017)。
作用机制
未来方向
属性
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-4-22(23,5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVLZIVCPLRCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315781 | |
| Record name | Chloroquine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68121-48-2 | |
| Record name | Chloroquine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68121-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroquine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroquine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROQUINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3324Q70T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known metabolic pathways of Chloroquine in humans?
A2: Studies have identified several metabolic pathways for Chloroquine in humans. Key pathways include N-dealkylation, resulting in metabolites like desethylchloroquine and didesethylchloroquine, and N-oxidation, leading to the formation of Chloroquine N-oxide and Chloroquine N-di-oxide. [, , ] These metabolites have been detected in various biological samples, including urine, blood, and cord blood. Gas chromatography, thin-layer chromatography, and gas chromatography/mass spectrometry are commonly employed techniques for separating, identifying, and quantifying these metabolites. []
Q2: How does Chloroquine N-oxide interact with the acetylcholine system in muscle tissue?
A3: Research using the isolated rectus abdominis muscle of the toad (Bufo regularis) showed that Chloroquine N-oxide, similar to Chloroquine, can influence acetylcholine-induced muscle contractions. At low concentrations, both compounds enhanced acetylcholine-induced contractions but depressed those evoked by carbachol. [] In contrast, at higher concentrations, both compounds inhibited contractions induced by acetylcholine and carbachol. [] This suggests a complex interaction with the acetylcholine system, potentially at the cellular level, with possible anticholinesterase activity. []
Q3: What is the significance of identifying a 7-chloro-4-aminoquinoline metabolite of Chloroquine?
A4: The identification of 7-chloro-4-aminoquinoline as a metabolite of Chloroquine is significant because it lacks the alkyl side chain present in the parent compound. [] This finding indicates that metabolic pathways exist for cleaving this side chain, raising questions about the potential pharmacological activity and toxicological profile of this unique metabolite. Further research is needed to understand the implications of 7-chloro-4-aminoquinoline formation in vivo.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


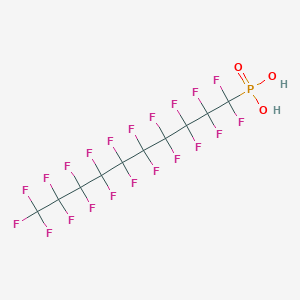
![[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1457609.png)
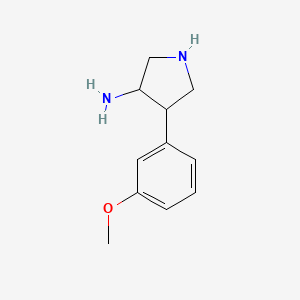
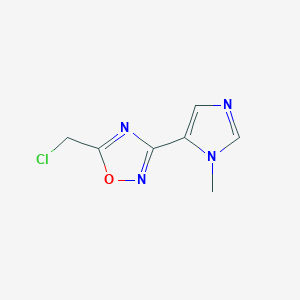

![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)

